Cas no 356539-83-8 (benzyl(cyclobutylmethyl)amine)
benzyl(cyclobutylmethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-1-cyclobutylmethanamine
- N-(Cyclobutylmethyl)(phenyl)methanamine
- (cyclobutylmethyl)benzylamine
- AC1LT7T0
- AC1Q291P
- ARONIS001792
- benzyl(cyclobutylmethyl)amine
- N-benzyl-1-cyclobutylmethanamine(SALTDATA: FREE)
- Z57205555
- MFCD03129359
- DTXSID50364129
- Oprea1_861094
- SCHEMBL23023087
- N-(cyclobutylmethyl)-1-phenyl-methanamine
- CS-0251427
- AKOS000319653
- Oprea1_369290
- BS-37884
- EN300-54722
- 356539-83-8
-
- MDL: MFCD03129359
- Inchi: 1S/C12H17N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2
- InChI Key: RZZDZPJDYKHZJI-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)CC1CCC1
Computed Properties
- Exact Mass: 175.13621
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
benzyl(cyclobutylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024204-1g |
N-(Cyclobutylmethyl)(phenyl)methanamine |
356539-83-8 | 1g |
3298.0CNY | 2021-07-05 | ||
| Chemenu | CM305903-5g |
N-Benzyl-1-cyclobutylmethanamine |
356539-83-8 | 95% | 5g |
$665 | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024204-1g |
N-(Cyclobutylmethyl)(phenyl)methanamine |
356539-83-8 | 1g |
3298CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024204-500mg |
N-(Cyclobutylmethyl)(phenyl)methanamine |
356539-83-8 | 500mg |
2144CNY | 2021-05-07 | ||
| TRC | B126365-50mg |
N-benzyl-1-cyclobutylmethanamine |
356539-83-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126365-100mg |
N-benzyl-1-cyclobutylmethanamine |
356539-83-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B126365-500mg |
N-benzyl-1-cyclobutylmethanamine |
356539-83-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024204-500mg |
N-(Cyclobutylmethyl)(phenyl)methanamine |
356539-83-8 | 500mg |
2144.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322097-1g |
Benzyl(cyclobutylmethyl)amine |
356539-83-8 | 98+% | 1g |
¥1010.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322097-5g |
Benzyl(cyclobutylmethyl)amine |
356539-83-8 | 98+% | 5g |
¥2954.00 | 2024-05-17 |
benzyl(cyclobutylmethyl)amine Suppliers
benzyl(cyclobutylmethyl)amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on benzyl(cyclobutylmethyl)amine
Research Brief on Benzyl(cyclobutylmethyl)amine (CAS: 356539-83-8) in Chemical Biology and Pharmaceutical Applications
Benzyl(cyclobutylmethyl)amine (CAS: 356539-83-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This secondary amine, featuring a cyclobutylmethyl group attached to a benzylamine core, has been investigated for its role as a versatile building block in medicinal chemistry and as a potential pharmacophore in drug discovery.
Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the synthetic utility of 356539-83-8 in the development of novel CNS-active compounds. The constrained cyclobutyl ring system provides interesting conformational restrictions that may enhance binding selectivity to neurological targets. Researchers have successfully incorporated this scaffold into dopamine receptor modulators, demonstrating improved blood-brain barrier penetration compared to similar compounds with more flexible alkyl chains.
In the field of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the use of benzyl(cyclobutylmethyl)amine as a key intermediate in the synthesis of novel quinolone derivatives. These compounds showed promising activity against drug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. The study suggested that the cyclobutyl moiety may contribute to reduced efflux pump recognition, potentially overcoming certain resistance mechanisms.
From a chemical biology perspective, the compound has attracted attention for its potential in targeted protein degradation. A recent Nature Chemical Biology publication (2024) described its incorporation into proteolysis-targeting chimeras (PROTACs), where the amine functionality served as an ideal point for linker attachment. The resulting molecules demonstrated enhanced degradation efficiency for several oncology targets, possibly due to improved physicochemical properties imparted by the cyclobutyl group.
Ongoing pharmacokinetic studies (as reported in Xenobiotica, 2024) have investigated the metabolic fate of 356539-83-8 derivatives. Preliminary data suggest that the cyclobutyl ring undergoes relatively slow oxidative metabolism compared to larger cycloalkyl systems, potentially leading to improved metabolic stability in vivo. This property makes it particularly attractive for the development of long-acting pharmaceutical agents.
The synthetic accessibility of benzyl(cyclobutylmethyl)amine has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper detailed a scalable, enantioselective synthesis route using asymmetric hydrogenation of enamines, achieving >99% ee with excellent yield. This development addresses previous challenges in obtaining optically pure forms of this building block for chiral drug development.
Looking forward, several pharmaceutical companies have included 356539-83-8 derivatives in their preclinical pipelines, particularly for neurological and infectious disease applications. The compound's balanced lipophilicity (calculated logP ~2.1) and molecular weight (163.23 g/mol) make it an attractive scaffold for further optimization in drug discovery programs. Current research efforts are focusing on expanding its utility through structure-activity relationship studies and exploring novel therapeutic targets.
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